N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide
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Overview
Description
2-(4-METHYLBENZENESULFONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Sulfonylation: The thiadiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetamide Formation: Finally, the sulfonylated thiadiazole is reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZENESULFONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the sulfonyl and acetamide groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl or acetamide groups.
Scientific Research Applications
2-(4-METHYLBENZENESULFONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to investigate the biological pathways and mechanisms of action of sulfonamides and thiadiazoles.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
DNA Interaction: It may interact with DNA, causing disruption of replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine.
Thiadiazoles: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness
2-(4-METHYLBENZENESULFONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combined sulfonyl and thiadiazole moieties, which confer distinct biological activities and chemical reactivity compared to other sulfonamides and thiadiazoles.
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-9(2)13-16-17-14(21-13)15-12(18)8-22(19,20)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
NAPDLZMMRVVXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(C)C |
solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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